![molecular formula C13H16O3 B3088167 2-(4-Propan-2-yloxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1182778-53-5](/img/structure/B3088167.png)
2-(4-Propan-2-yloxyphenyl)cyclopropane-1-carboxylic acid
Overview
Description
2-(4-Propan-2-yloxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C13H16O3 . It is also known by other names such as 2-(4-Isopropoxyphenyl)cyclopropane-1-carboxylic acid and Cyclopropanecarboxylic acid, 2-[4-(1-methylethoxy)phenyl]- .
Synthesis Analysis
The synthesis of cyclopropane derivatives like 2-(4-Propan-2-yloxyphenyl)cyclopropane-1-carboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .Molecular Structure Analysis
The molecular structure of 2-(4-Propan-2-yloxyphenyl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain, as the ideal bonding angle for an sp3 carbon atom is approximately 109.5°, but the angle in a cyclopropane ring is forced to be 60° .Chemical Reactions Analysis
Cyclopropane derivatives like 2-(4-Propan-2-yloxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with aryl bromides or triflates . They can also undergo intramolecular nucleophilic displacement of a leaving group .Physical And Chemical Properties Analysis
Cyclopropanecarboxylic acids, like 2-(4-Propan-2-yloxyphenyl)cyclopropane-1-carboxylic acid, are generally soluble in water due to the polar nature of the carboxylic acid group . They also exhibit acidic properties and can donate a proton from their carboxylic group, forming a carboxylate anion . Despite the strain of the cyclopropane ring, cyclopropanecarboxylic acids show relatively good stability, largely due to the electron-withdrawing nature of the carboxylic acid group .Mechanism of Action
While the specific mechanism of action for 2-(4-Propan-2-yloxyphenyl)cyclopropane-1-carboxylic acid is not mentioned in the search results, cyclopropane derivatives have been found to inhibit certain enzymes. For example, a class of 2-substituted-cyclopropane-1-carboxylic acids was synthesized and found to efficiently bind and inhibit O-acetylserine sulfhydrylase, a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms .
properties
IUPAC Name |
2-(4-propan-2-yloxyphenyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTVHQATJKATCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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